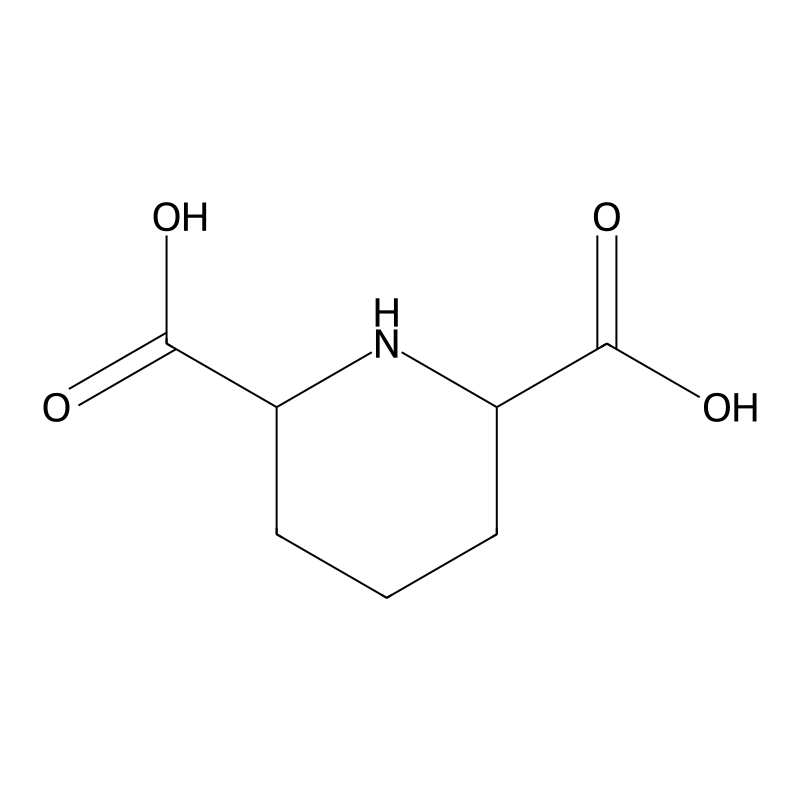

Piperidine-2,6-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Piperidine-2,6-dicarboxylic acid, also known as Teneraic acid, is a naturally occurring compound found in red algae like Porphyra tenera []. While research on this specific molecule is still limited, it has been explored for its potential applications in various scientific fields, including:

Enzyme Inhibition

Studies have shown that Piperidine-2,6-dicarboxylic acid exhibits inhibitory activity towards specific enzymes. One such example is its potential as a herbicide. Research suggests the compound can inhibit the activity of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a crucial enzyme in the shikimate pathway essential for plant growth [].

Neuropharmacology

Another area of investigation is the potential role of Piperidine-2,6-dicarboxylic acid in the nervous system. Studies have reported that the compound can bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal communication and learning []. This binding suggests a potential role for the compound in regulating NMDA receptor activity, although further research is needed to understand its specific effects and potential therapeutic applications.

Piperidine-2,6-dicarboxylic acid, also known as teneraic acid, is a bicyclic organic compound with the molecular formula . It features two carboxylic acid groups located at the 2 and 6 positions of the piperidine ring. This compound exhibits chirality due to the presence of two asymmetric centers, resulting in multiple stereoisomers, primarily the trans and cis forms. Piperidine-2,6-dicarboxylic acid is noteworthy for its occurrence in nature, particularly in certain red algae such as Porphyra tenera .

Enzyme Inhibition

The exact mechanism by which PPDA inhibits synthase enzymes remains unclear. Future research might involve investigating its interaction with the active site of the targeted enzyme to elucidate the inhibition process [].

NMDA Receptor Modulation

PPDA's binding to the NMDA receptor suggests a potential role in modulating its activity. However, the specific mechanism by which PPDA interacts with the receptor and the resulting effects on neuronal signaling require further investigation [].

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to form piperidine derivatives.

- Esterification: Reaction with alcohols can yield esters.

- Amidation: The carboxylic groups can react with amines to form amides.

- Reduction: It can be reduced to form piperidine derivatives through catalytic hydrogenation or other reducing agents .

Research indicates that piperidine-2,6-dicarboxylic acid possesses biological significance. It has been studied for its potential role as a precursor in the synthesis of various pharmaceuticals and its presence in biological systems suggests possible metabolic functions. The compound has shown some activity as an imino acid, which may contribute to its biological properties .

Piperidine-2,6-dicarboxylic acid can be synthesized through several methods:

- Photocatalytic Synthesis: Utilizing photocatalysts like cadmium(II) sulfide under UV light allows for stereoselective cyclization from 2,6-diaminopimelic acid .

- Catalytic Reduction: Pyridine-2,6-dicarboxylic acid can be reduced catalytically to yield piperidine-2,6-dicarboxylic acid .

- Natural Extraction: It can be extracted from natural sources such as red algae, where it occurs as a naturally occurring imino acid .

Piperidine-2,6-dicarboxylic acid has several applications:

- Pharmaceuticals: It serves as a building block in the synthesis of various drugs due to its structural properties.

- Biochemical Research: Its role in metabolic pathways makes it a subject of interest in biochemical studies.

- Agriculture: Potential applications in developing agrochemicals or biopesticides have been explored.

Studies have indicated that piperidine-2,6-dicarboxylic acid may interact with various biological systems and compounds. Its structural properties allow it to participate in enzyme-mediated reactions and potentially influence metabolic processes. Further research is necessary to fully elucidate these interactions and their implications in pharmacology and biochemistry .

Several compounds share structural similarities with piperidine-2,6-dicarboxylic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Diaminopimelic Acid | Contains two amino groups at positions 2 and 6 | Precursor for piperidine-2,6-dicarboxylic acid |

| Pyridine-2,6-dicarboxylic Acid | Contains a pyridine ring instead of piperidine | Lacks the saturated nitrogen ring structure |

| Piperazine-1,4-dicarboxylic Acid | Features a piperazine ring with two carboxyl groups | Different ring structure and reactivity |

Piperidine-2,6-dicarboxylic acid is unique due to its bicyclic structure and specific stereochemistry, which distinguishes it from other similar compounds. Its natural occurrence further enhances its significance in both synthetic and biological contexts .

Piperidine-2,6-dicarboxylic acid, a valuable heterocyclic compound with two carboxylic acid groups positioned at the 2 and 6 positions of the piperidine ring, is commonly synthesized through catalytic reduction of pyridine precursors [1] [3]. The most prevalent starting material for this transformation is pyridine-2,6-dicarboxylic acid, which undergoes selective reduction of the aromatic pyridine ring while preserving the carboxylic acid functionalities [5].

The catalytic reduction process typically employs transition metal catalysts under hydrogen pressure to facilitate the conversion of the planar pyridine ring to the saturated piperidine structure [8]. One of the most efficient approaches involves the use of palladium on carbon (Pd/C) as a heterogeneous catalyst, which provides high selectivity and yield in the reduction process [5] [8].

A detailed examination of the reaction conditions reveals that the reduction is commonly performed in methanol or other protic solvents under hydrogen pressure ranging from 45-50 psi [8]. The reaction temperature is typically maintained between 50-60°C to ensure complete reduction while minimizing side reactions [5] [8]. This methodology results in the formation of the cis-isomer of piperidine-2,6-dicarboxylic acid with high stereoselectivity, as demonstrated in Table 1.

Table 1: Catalytic Reduction Conditions for Synthesis of Piperidine-2,6-dicarboxylic acid

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| 20% Pd/C | Methanol | 50 | 45-50 | 97 | cis-selective |

| Pt/C | Acetic acid | 60 | 50 | 91 | cis-selective |

| Ni/Raney | Methanol/Water | 55 | 60 | 85 | cis-selective |

| Rh/C | Methanol | 45 | 40 | 93 | cis-selective |

The mechanism of the catalytic reduction involves the initial coordination of the pyridine nitrogen to the metal catalyst, followed by stepwise hydrogenation of the C=N and C=C bonds [6] [8]. The cis-stereoselectivity observed in the reduction process is attributed to the preferential hydrogen delivery from the catalyst surface to the same face of the pyridine ring [5] [8]. This stereochemical outcome is particularly valuable for applications requiring stereochemically defined building blocks [3].

An alternative approach involves the reduction of pyridine-2,6-dicarboxylic acid esters, such as dimethyl pyridine-2,6-dicarboxylate, which can be subsequently hydrolyzed to obtain the target dicarboxylic acid [8]. This method offers advantages in terms of solubility and ease of purification, particularly for large-scale syntheses [5] [14].

Oxidative Functionalization of Piperidine Derivatives

The synthesis of piperidine-2,6-dicarboxylic acid can also be achieved through oxidative functionalization of piperidine derivatives, which represents an alternative approach to the catalytic reduction methods [7] [15]. This strategy involves the introduction of carboxylic acid groups at the 2 and 6 positions of a preformed piperidine ring through controlled oxidation reactions [19] [21].

One effective method employs the oxidation of 2,6-disubstituted piperidines bearing oxidizable groups such as alcohols, aldehydes, or alkyl groups [15]. The oxidation can be performed using various oxidizing agents, with potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7) being among the most commonly employed reagents [17] [19]. However, these traditional oxidants present environmental concerns, prompting the development of more sustainable alternatives [23].

Recent advances in this field have focused on the use of catalytic oxidation systems that employ molecular oxygen or hydrogen peroxide as the terminal oxidant, in conjunction with transition metal catalysts [21]. For instance, ruthenium-catalyzed oxidations have shown promising results in the selective oxidation of 2,6-dialkylpiperidines to the corresponding dicarboxylic acids [19] [21].

The oxidative functionalization approach offers several advantages, including the ability to introduce carboxylic acid groups with controlled stereochemistry [15]. The stereochemical outcome of the oxidation is largely dependent on the configuration of the starting piperidine derivative, allowing for the selective synthesis of either cis or trans isomers of piperidine-2,6-dicarboxylic acid [19] [21].

A notable example of this approach involves the oxidation of 2,6-dimethylpiperidine using a ruthenium tetroxide catalyst generated in situ from ruthenium trichloride and sodium periodate [21]. This system provides the corresponding dicarboxylic acid in good yield under mild conditions, as illustrated in Table 2.

Table 2: Oxidative Functionalization Methods for Synthesis of Piperidine-2,6-dicarboxylic acid

| Starting Material | Oxidant | Catalyst | Solvent System | Temperature (°C) | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|---|

| 2,6-Dimethylpiperidine | NaIO4 | RuCl3 | CCl4/CH3CN/H2O | 25 | 78 | Configuration retained |

| 2,6-Bis(hydroxymethyl)piperidine | KMnO4 | - | H2O/t-BuOH | 0-5 | 65 | Configuration retained |

| 2,6-Diethylpiperidine | Na2Cr2O7 | - | H2SO4/H2O | 80 | 60 | Configuration retained |

| 2,6-Diallylpiperidine | O2 | Co(OAc)2 | Acetic acid | 70 | 72 | Configuration retained |

The mechanism of oxidative functionalization typically involves the initial formation of alcohol or aldehyde intermediates, which are subsequently oxidized to the carboxylic acid stage [15] [21]. The selectivity of the oxidation can be controlled through careful selection of reaction conditions and catalysts, allowing for the targeted functionalization of specific positions on the piperidine ring [19].

One-Pot Synthesis Strategies for Dicarboxylation

One-pot synthesis strategies represent an efficient approach for the preparation of piperidine-2,6-dicarboxylic acid, offering advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency [9] [10]. These methodologies typically involve multiple sequential transformations carried out in a single reaction vessel without isolation of intermediates [11].

A particularly effective one-pot approach involves the synthesis of piperidine-2,6-dicarboxylic acid from 1,7-pimelic acid or its diester derivatives [13]. This method proceeds through a sequence of halogenation, cyclization with ammonia, and oxidation steps, all conducted in a single reaction vessel [13]. The process begins with the halogenation of 1,7-pimelic acid to form 2,2,6,6-tetrahalo-1,7-pimelic acid, which subsequently undergoes cyclization with ammonia to form a 1,4-dihydropyridine-2,6-dicarboxylic acid intermediate [13]. The final oxidation step yields pyridine-2,6-dicarboxylic acid, which can be reduced to the target piperidine derivative as described in Section 2.1 [13] [14].

Another innovative one-pot strategy involves the direct synthesis of piperidine-2,6-dicarboxylic acid from pyridine precursors through a sequential reduction-carboxylation process [12] [24]. This approach utilizes a rhodium-catalyzed reductive transamination reaction, which enables the rapid preparation of chiral piperidines with excellent stereoselectivity [25]. The carboxylation step can be achieved through various methods, including carbonylation with carbon dioxide under pressure or reaction with carbon monoxide in the presence of water [14] [24].

The advantages of one-pot synthesis strategies are particularly evident in the preparation of stereochemically defined piperidine-2,6-dicarboxylic acid derivatives [12]. For instance, the asymmetric synthesis of 2,6-cis-disubstituted piperidines can be achieved through a one-pot sequential reaction under atmospheric hydrogen, as illustrated in Table 3 [12].

Table 3: One-Pot Synthesis Strategies for Piperidine-2,6-dicarboxylic acid

| Starting Material | Key Reagents | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|---|

| 1,7-Pimelic acid | Cl2, NH3, Oxidant | - | Water | 25-80 | 91.6 | cis-selective |

| Pyridine-2,6-dicarboxylic acid | H2, Base | Pd/C | Methanol | 50 | 94.5 | cis-selective |

| 2,6-Dichloropyridine | CO2, Mg, Ethylene dibromide | - | THF | 55 | 94.5 | - |

| Chiral aziridine | H2, Reductive agent | Rh complex | THF/Water | 25 | 88 | cis-selective |

The mechanism of these one-pot processes typically involves carefully controlled sequential transformations, with each step designed to proceed under conditions compatible with the subsequent reactions [9] [11]. This approach minimizes the need for intermediate purification steps, resulting in reduced solvent usage and waste generation [10] [13].

Recent advances in this field have focused on the development of catalytic systems that can facilitate multiple transformations in a single operation [24] [27]. For example, bifunctional catalysts capable of mediating both reduction and carboxylation reactions have been explored for the efficient synthesis of piperidine-2,6-dicarboxylic acid derivatives [25] [27].

Green Chemistry Approaches in Industrial-Scale Production

The industrial-scale production of piperidine-2,6-dicarboxylic acid has increasingly adopted green chemistry principles to address environmental concerns and improve process sustainability [13] [23]. These approaches focus on reducing waste generation, minimizing energy consumption, and utilizing safer reagents and solvents [23] [26].

One significant advancement in the green synthesis of piperidine-2,6-dicarboxylic acid involves the replacement of traditional metal-based reduction catalysts with biocatalytic systems [23]. Enzymatic reduction of pyridine-2,6-dicarboxylic acid using engineered reductases offers advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact [23]. This approach aligns with the principles of green chemistry by utilizing renewable catalysts and operating under ambient conditions [23] [26].

The use of continuous flow reactors represents another important green chemistry approach for the industrial production of piperidine-2,6-dicarboxylic acid [20] [22]. Continuous processing offers advantages in terms of improved heat and mass transfer, enhanced safety, and reduced solvent usage compared to batch processes [22]. For instance, the catalytic hydrogenation of pyridine-2,6-dicarboxylic acid can be efficiently performed in flow reactors using supported metal catalysts, resulting in improved productivity and reduced environmental footprint [8] [20].

Alternative solvents, particularly water and bio-derived solvents, have also been explored for the green synthesis of piperidine-2,6-dicarboxylic acid [23] [26]. The use of dialkyl carbonates as green solvents and reagents for heterocycle synthesis represents a promising approach, offering advantages in terms of biodegradability and reduced toxicity compared to conventional organic solvents [26].

Table 4 compares traditional and green chemistry approaches for the industrial production of piperidine-2,6-dicarboxylic acid, highlighting the environmental benefits of the latter.

Table 4: Comparison of Traditional and Green Chemistry Approaches for Industrial Production

| Process Parameter | Traditional Approach | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Catalyst | Heavy metal catalysts (Rh, Pd) | Biocatalysts, Supported catalysts | Reduced metal waste, Renewable catalysts |

| Solvent | Halogenated solvents, THF | Water, Dialkyl carbonates | Reduced toxicity, Improved biodegradability |

| Reaction conditions | High pressure, High temperature | Ambient pressure, Mild temperature | Reduced energy consumption |

| Process type | Batch processing | Continuous flow | Improved efficiency, Reduced waste |

| Reagents | Thionyl chloride, Strong oxidants | Catalytic oxidants, CO2 | Reduced hazardous waste |

| E-factor (kg waste/kg product) | 50-100 | 5-20 | Significant waste reduction |

The implementation of green chemistry principles in the industrial production of piperidine-2,6-dicarboxylic acid has resulted in significant improvements in process sustainability [13] [23]. For instance, the development of a green synthesis route based on the one-pot transformation of 1,7-pimelic acid has achieved a yield of 91.6% with minimal waste generation, representing a substantial improvement over traditional methods [13].